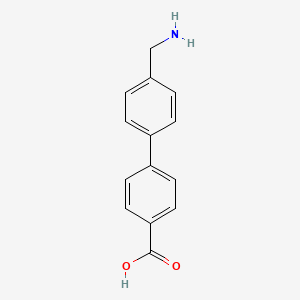
AKOS BAR-2016
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(Aminomethyl)biphenyl-4-carboxylic acid is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, featuring an aminomethyl group at the 4’ position and a carboxylic acid group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Aminomethyl)biphenyl-4-carboxylic acid can be achieved through several methods:
Catalytic Hydrogenation: Starting from 4’-cyanobiphenyl-4-carboxylic acid, catalytic hydrogenation can be employed to reduce the nitrile group to an aminomethyl group.
Amination: Another method involves the amination of 4’-bromomethylbiphenyl-4-carboxylic acid using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production typically involves large-scale catalytic hydrogenation due to its efficiency and scalability. The reaction is carried out under high pressure and temperature, using a suitable catalyst such as palladium on carbon.
化学反应分析
Types of Reactions: 4’-(Aminomethyl)biphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Reduction: 4’-(Hydroxymethyl)biphenyl-4-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
4’-(Aminomethyl)biphenyl-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of polymers and complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4’-(Aminomethyl)biphenyl-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Biphenyl-4-carboxylic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.
4’-(Hydroxymethyl)biphenyl-4-carboxylic acid: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.
4’-(Methyl)biphenyl-4-carboxylic acid:
Uniqueness: 4’-(Aminomethyl)biphenyl-4-carboxylic acid is unique due to the presence of both an aminomethyl and a carboxylic acid group, providing a combination of reactivity and functionality that is not found in its analogs. This makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
4-[4-(aminomethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8H,9,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPXOOZAUQHRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-hydroxy-2-(methylamino)-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B7763371.png)
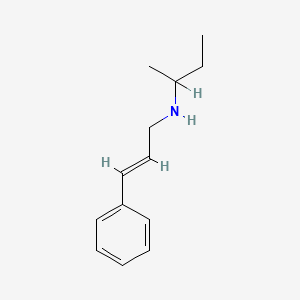
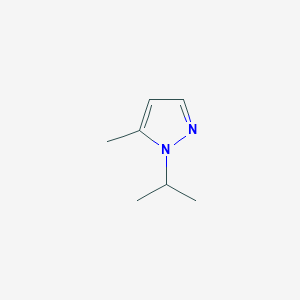
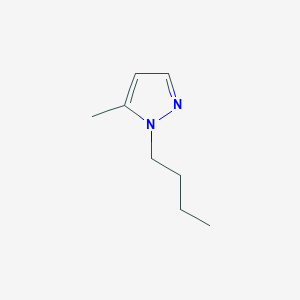
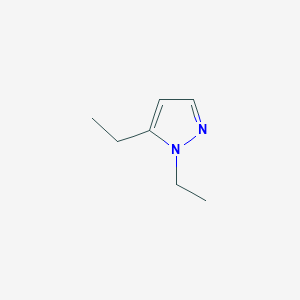
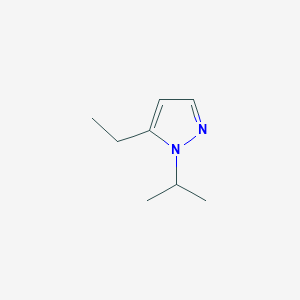
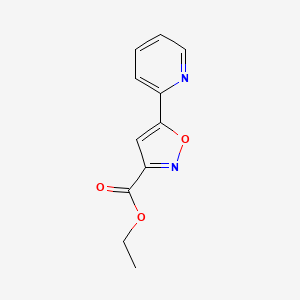
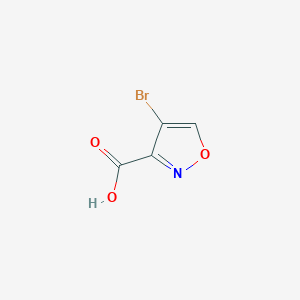
![(2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7763433.png)
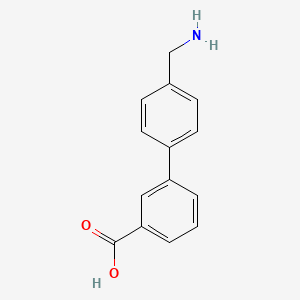
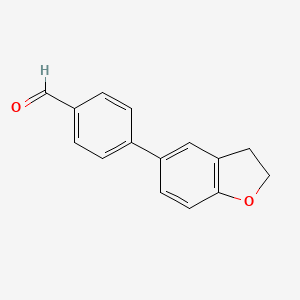
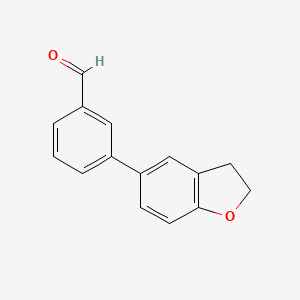
![Methyl 3-[3,5-bis(trifluoromethyl)phenyl]benzoate](/img/structure/B7763470.png)
